molecular formula C12H15ClO B8635636 [[(3-Chlorocyclobutyl)methoxy]methyl]benzene

[[(3-Chlorocyclobutyl)methoxy]methyl]benzene

Cat. No. B8635636
M. Wt: 210.70 g/mol
InChI Key: RTTWFZUEZTWOJF-UHFFFAOYSA-N
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Description

[[(3-Chlorocyclobutyl)methoxy]methyl]benzene is a useful research compound. Its molecular formula is C12H15ClO and its molecular weight is 210.70 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H15ClO

Molecular Weight

210.70 g/mol

IUPAC Name

(3-chlorocyclobutyl)methoxymethylbenzene

InChI

InChI=1S/C12H15ClO/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2

InChI Key

RTTWFZUEZTWOJF-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1Cl)COCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-chlorocyclobutanemethanol (17.3 g, 0.143 mole) and benzylbromide (29.96 g, 0.1576 mole) in dry dimethylformamide (123 ml) was stirred at room temperature under an argon atmosphere and a 60% suspension of sodium hydride (6.31 g) was added. The reaction was stirred at ambient temperature for 22.5 hours. The reaction mixture was poured into 600 ml of water and the aqueous mixture extracted with ethyl acetate (4×500 ml). The ethyl acetate extracts were combined and dried over anhydrous sodium sulfate and the ethyl acetate evaporated in vacuo yielding the crude product as a yellow oil. The material was purified on a 2-liter Merck silica gel column eluting with 3 liters of hexane, followed by 5% ethyl acetate/hexane. The fractions containing the desired product were combined and the volatiles evaporated in vacuo yielding 28.6 g of the title compound as a pale yellow oil.
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
29.96 g
Type
reactant
Reaction Step One
Quantity
123 mL
Type
solvent
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.31 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three

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